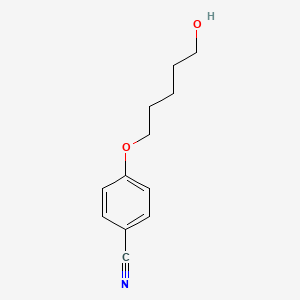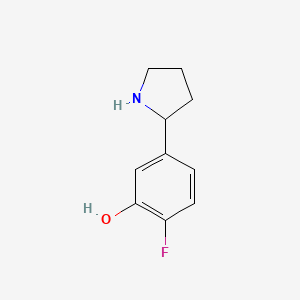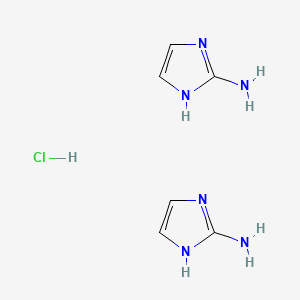![molecular formula C9H7NO3 B12963809 7-Methylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B12963809.png)
7-Methylbenzo[d]oxazole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methylbenzo[d]oxazole-2-carboxylic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This particular compound is characterized by a methyl group at the 7th position and a carboxylic acid group at the 2nd position on the benzoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylbenzo[d]oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with methyl chloroformate, followed by cyclization with a suitable dehydrating agent. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 7-Methylbenzo[d]oxazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
7-Methylbenzo[d]oxazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 7-Methylbenzo[d]oxazole-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The oxazole ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can lead to the inhibition or activation of biological pathways, depending on the specific target.
Comparación Con Compuestos Similares
Benzoxazole: Lacks the methyl group at the 7th position.
2-Methylbenzoxazole: Has a methyl group at the 2nd position instead of the 7th.
Benzo[d]oxazole-2-carboxylic acid: Lacks the methyl group at the 7th position.
Uniqueness: 7-Methylbenzo[d]oxazole-2-carboxylic acid is unique due to the presence of both a methyl group at the 7th position and a carboxylic acid group at the 2nd position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other benzoxazole derivatives.
Propiedades
Fórmula molecular |
C9H7NO3 |
|---|---|
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
7-methyl-1,3-benzoxazole-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO3/c1-5-3-2-4-6-7(5)13-8(10-6)9(11)12/h2-4H,1H3,(H,11,12) |
Clave InChI |
PTPGVMXMQWCXEX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)N=C(O2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


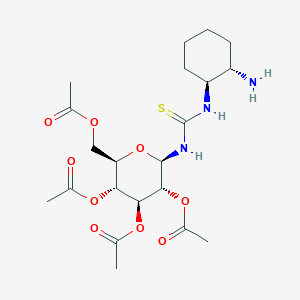
![(S)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12963743.png)
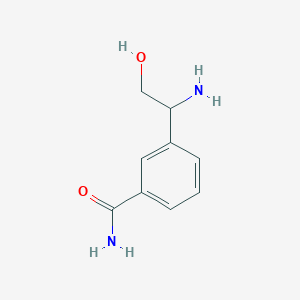
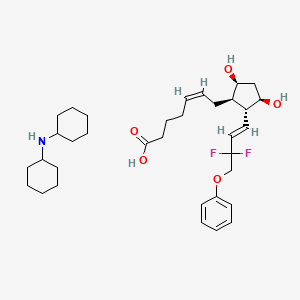
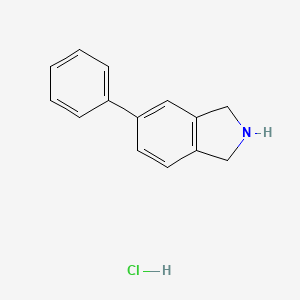
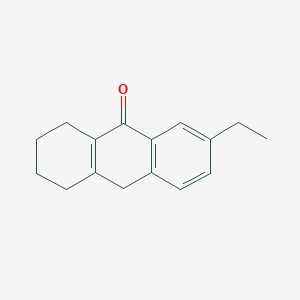
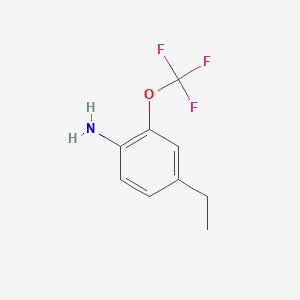
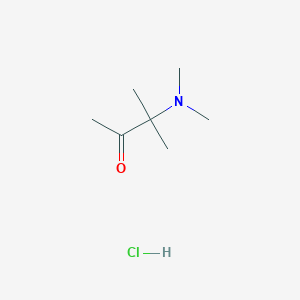
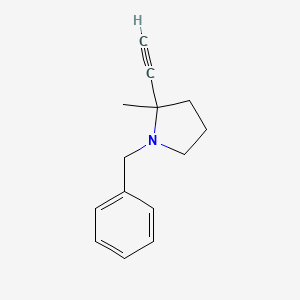
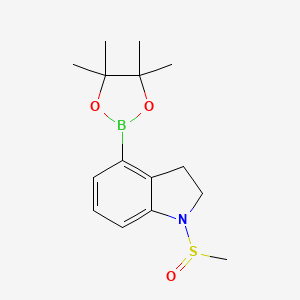
![Ethanone, 1-[5-(difluoromethoxy)-2-pyridinyl]-](/img/structure/B12963797.png)
